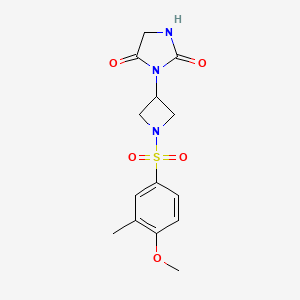

3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties, such as its UV-Vis, IR, and NMR spectra .Applications De Recherche Scientifique

Chymase Inhibition for Cardiovascular Health

A study conducted by Niwata et al. (1997) identified substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as novel nonpeptide inhibitors of human heart chymase. These compounds were synthesized and evaluated for their selectivity and potency in inhibiting chymase, an enzyme involved in cardiovascular diseases. The research highlighted the importance of specific structural features for the inhibition efficacy, contributing to the development of cardiovascular therapeutics (Niwata et al., 1997).

Carbonic Anhydrase Inhibition for pH Regulation

Research by Abdel-Aziz et al. (2015) explored arenesulfonyl-2-imidazolidinones as potent inhibitors of carbonic anhydrase (CA), an enzyme significant in pH regulation within the body. The study synthesized a series of compounds to evaluate their inhibitory potential against human isoforms hCA I and hCA II. These findings suggest the therapeutic potential of these compounds in conditions where altered pH regulation is a factor (Abdel-Aziz et al., 2015).

Hypoglycemic Activity for Diabetes Management

Oguchi et al. (2000) designed and synthesized a series of imidazopyridine thiazolidine-2,4-diones, aiming to identify new compounds with hypoglycemic activity for diabetes management. The compounds were evaluated for their potential to enhance insulin-induced adipocyte differentiation and reduce blood glucose levels in diabetic models. This research contributes to the ongoing search for effective diabetes treatments (Oguchi et al., 2000).

Antitumor and Antiproliferative Properties

Żesławska et al. (2019) studied the pharmacophoric features of imidazolidin-2,4-dione derivatives for inhibiting the ABCB1 efflux pump, a mechanism contributing to multidrug resistance in cancer cells. The research identified potent inhibitors of the ABCB1 pump, demonstrating significant cytotoxic and antiproliferative properties, which could lead to advancements in cancer therapy (Żesławska et al., 2019).

Antibacterial Activities

Keivanloo et al. (2020) synthesized new hybrid compounds combining 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione through a ligand-assisted click reaction. The study evaluated the antibacterial activities of these compounds, finding activity against both Gram-positive and Gram-negative bacteria. This research opens pathways to developing new antibacterial agents (Keivanloo et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-9-5-11(3-4-12(9)22-2)23(20,21)16-7-10(8-16)17-13(18)6-15-14(17)19/h3-5,10H,6-8H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGICKIVRCZHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2955589.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide](/img/structure/B2955595.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2955599.png)

![2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2955600.png)

![N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2955604.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955606.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2955608.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2955612.png)